molecular formula C11H8Cl2N2O2 B2404044 N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide CAS No. 946335-02-0

N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2404044
CAS No.: 946335-02-0
M. Wt: 271.1
InChI Key: MWYRMLUNNXOPLJ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to a methylisoxazole carboxamide moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents to form the desired isoxazole derivative. One common method involves the use of thionyl chloride to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to form the carboxamide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical reactivity and biological properties compared to other dichlorophenyl derivatives. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-2-10(17-15-6)11(16)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYRMLUNNXOPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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